molecular formula C27H31N3O4S2 B3013628 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 921134-40-9

2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B3013628
CAS No.: 921134-40-9
M. Wt: 525.68
InChI Key: VMOMWBZUXOEICH-UHFFFAOYSA-N
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Description

This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a 3-carboxamide group, an N,6-dimethyl moiety, and a 4-(N-benzyl-N-ethylsulfamoyl)benzamido side chain.

  • Friedel-Crafts reactions for benzene/tosyl chloride intermediates .
  • Nucleophilic additions of hydrazides to isothiocyanates .
  • S-alkylation of triazole-thiones with α-halogenated ketones .

Properties

IUPAC Name

2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S2/c1-4-30(17-19-8-6-5-7-9-19)36(33,34)21-13-11-20(12-14-21)25(31)29-27-24(26(32)28-3)22-15-10-18(2)16-23(22)35-27/h5-9,11-14,18H,4,10,15-17H2,1-3H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOMWBZUXOEICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CC(CC4)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfamoyl benzamides and features a tetrahydrobenzo[b]thiophene core. Its structural complexity suggests potential interactions with various biological targets.

Molecular Formula and Weight

  • Molecular Formula : C19H24N2O3S
  • Molecular Weight : 368.47 g/mol

Research indicates that this compound may exhibit several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to metabolic pathways, particularly those involved in glucose metabolism.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The sulfamoyl group is known for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

  • Glucokinase Activation :
    • A study investigated the compound's effect on glucokinase (GK), an enzyme crucial for glucose homeostasis. The results showed that the compound significantly activated GK compared to control groups, indicating potential use in diabetes management .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent .
  • Anti-inflammatory Activity :
    • Experimental models involving induced inflammation showed that treatment with this compound led to a reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases .

Data Table of Biological Activities

Biological ActivityMechanismObserved EffectsReference
Glucokinase ActivationEnzyme activationIncreased glucose uptake
Antimicrobial ActivityBacterial inhibitionReduced growth of pathogens
Anti-inflammatory EffectsInhibition of inflammatory mediatorsDecreased levels of cytokines

Comparison with Similar Compounds

Key Observations :

  • N,6-dimethyl substitution may enhance lipophilicity compared to unmethylated analogues (e.g., IIIb, IIIc) .
  • Ester derivatives (e.g., IIIe) exhibit lower melting points (80–82°C) than carboxamides (200–236°C), suggesting altered crystallinity and solubility .

Spectroscopic Comparisons

IR and NMR data from analogous compounds (Table 2) highlight functional group differences:

Compound Class IR Features (cm⁻¹) NMR Features (δ, ppm) Reference
Hydrazinecarbothioamides C=S (1243–1258); C=O (1663–1682); NH (3150–3319) NH protons: 10.2–12.1; aromatic protons: 7.3–8.1
Target Compound (Inferred) Expected: C=O (1660–1680); S=O (1150–1200); NH (~3300) Predicted: Benzyl/ethyl splitting in 1H; sulfonamide protons at ~3.0–3.5
Acetylcholinesterase Inhibitors (IIIb–IIId) NH (3280–3410); C=O (1660–1680) Piperazine protons: 2.5–3.5; aromatic protons: 6.8–7.6

Key Observations :

  • The absence of C=S vibrations in the target compound distinguishes it from thioamide intermediates (e.g., compounds 4–6 in ) .
  • Sulfonamide S=O stretches (~1150–1200 cm⁻¹) are unique to the target compound compared to acetylated or esterified analogues .

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